
1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione is a synthetic organic compound known for its unique chemical structure and properties It features a heptanedione backbone with dimethylamino groups at positions 1 and 7, and a hydroxybenzylidene group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione typically involves a multi-step process. One common method includes the condensation of 4-hydroxybenzaldehyde with 1,7-bis(dimethylamino)-3,5-heptanedione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the heptanedione backbone can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of diol derivatives.
Substitution: Formation of substituted derivatives with different functional groups replacing the dimethylamino groups.
Aplicaciones Científicas De Investigación
1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione involves its interaction with specific molecular targets. The hydroxybenzylidene group can form hydrogen bonds with biological macromolecules, while the dimethylamino groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1,7-Bis(dimethylamino)-3,5-heptanedione: Lacks the hydroxybenzylidene group, resulting in different chemical and biological properties.
4-(4-Hydroxybenzylidene)-3,5-heptanedione:
Uniqueness
1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione is unique due to the presence of both dimethylamino and hydroxybenzylidene groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
87497-28-7 |
|---|---|
Fórmula molecular |
C18H26N2O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
1,7-bis(dimethylamino)-4-[(4-hydroxyphenyl)methylidene]heptane-3,5-dione |
InChI |
InChI=1S/C18H26N2O3/c1-19(2)11-9-17(22)16(18(23)10-12-20(3)4)13-14-5-7-15(21)8-6-14/h5-8,13,21H,9-12H2,1-4H3 |
Clave InChI |
MZIXAUGYHJEFFF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(=O)C(=CC1=CC=C(C=C1)O)C(=O)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


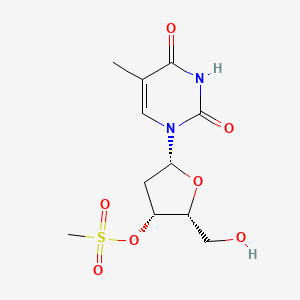
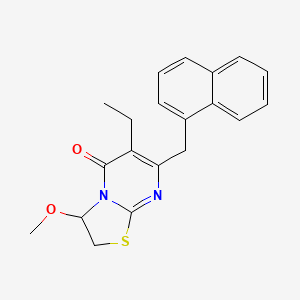

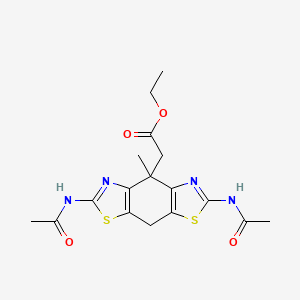
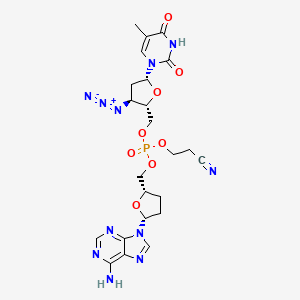
![7H-Benz[de]anthracen-7-one, 2-methyl-](/img/structure/B12788631.png)
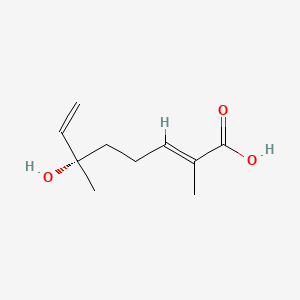
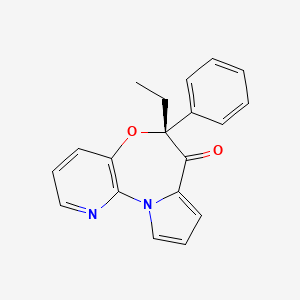
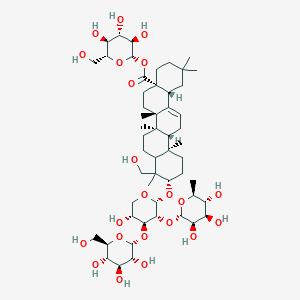
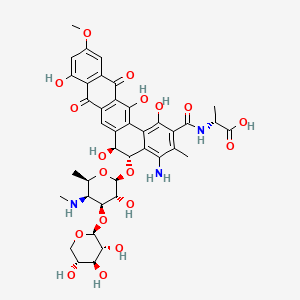
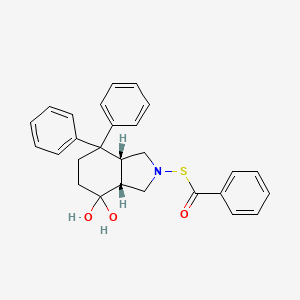
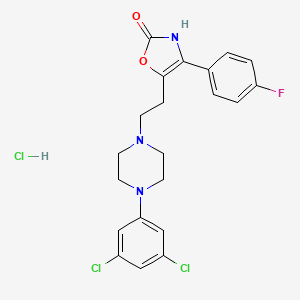
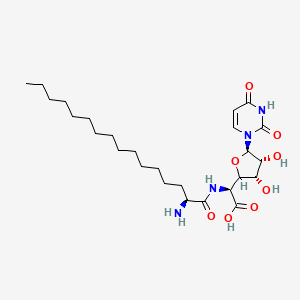
![8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12788688.png)
